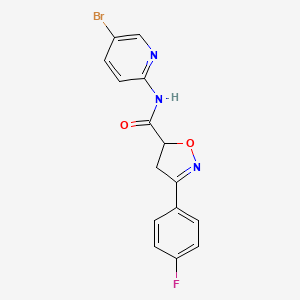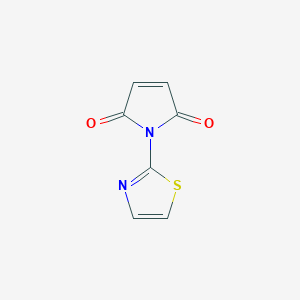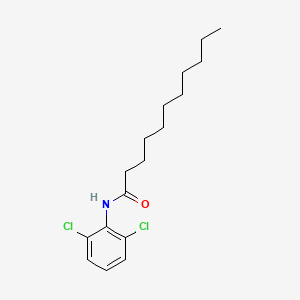![molecular formula C11H8N6OS B10960404 5-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole](/img/structure/B10960404.png)
5-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-FURYL)-6-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a pyrazole ring, and a triazolothiadiazole moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-6-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with furan-2-carbaldehyde, followed by the formation of the triazolothiadiazole ring system through cyclocondensation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYL)-6-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-FURYL)-6-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 3-(2-FURYL)-6-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-FURYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANOL
- 3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one
Uniqueness
Compared to similar compounds, 3-(2-FURYL)-6-(1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its triazolothiadiazole moiety, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H8N6OS |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-(2-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H8N6OS/c1-16-7(4-5-12-16)10-15-17-9(8-3-2-6-18-8)13-14-11(17)19-10/h2-6H,1H3 |
InChI Key |
KILZMQOEANMKBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10960337.png)

![N-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960351.png)
![2-amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10960355.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10960358.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10960362.png)

![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10960368.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960374.png)
![13-(difluoromethyl)-4-[(3-methyl-4-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960375.png)


![5-cyclopropyl-7-(difluoromethyl)-N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10960392.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960401.png)
